[4-(Chloromethoxy)phenyl](methyl)sulfane
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Overview
Description
4-(Chloromethoxy)phenylsulfane is an organic compound that features a chloromethoxy group attached to a phenyl ring, which is further bonded to a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)phenylsulfane typically involves the reaction of 4-chlorophenol with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of 4-(Chloromethoxy)phenylsulfane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethoxy)phenylsulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The chloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethoxy)phenylsulfane is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of sulfur-containing compounds and is used in various organic synthesis reactions .
Biology
In biological research, this compound is studied for its potential biological activity. It may be used in the development of new pharmaceuticals and as a probe to study enzyme mechanisms involving sulfur-containing substrates .
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .
Industry
In the industrial sector, 4-(Chloromethoxy)phenylsulfane is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(Chloromethoxy)phenylsulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl methyl sulfone: Similar in structure but contains a sulfone group instead of a sulfane group.
4-Ethynylphenyl methyl sulfane: Contains an ethynyl group instead of a chloromethoxy group.
Uniqueness
The uniqueness of 4-(Chloromethoxy)phenylsulfane lies in its combination of a chloromethoxy group and a methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H9ClOS |
---|---|
Molecular Weight |
188.67 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9ClOS/c1-11-8-4-2-7(3-5-8)10-6-9/h2-5H,6H2,1H3 |
InChI Key |
VQDCZVWURTUGDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCl |
Origin of Product |
United States |
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